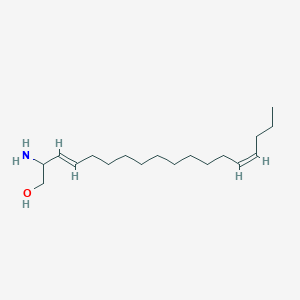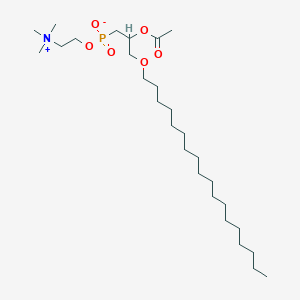![molecular formula C17H12BrCl2NO2 B117330 1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one CAS No. 144294-78-0](/img/structure/B117330.png)
1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a chlorinated indole derivative that has been synthesized using various methods. The compound has been studied for its potential applications in the field of medicinal chemistry and drug development.
作用機序
The mechanism of action of 1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one is not fully understood. However, studies have suggested that the compound may exert its antitumor activity by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to generate reactive oxygen species, which may contribute to its photodynamic therapy activity.
Biochemical and Physiological Effects:
Studies have shown that 1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one exhibits potent antitumor activity against various cancer cell lines. The compound has also been shown to exhibit antibacterial and antifungal activities. Additionally, the compound has been investigated for its potential as a photosensitizer for photodynamic therapy.
実験室実験の利点と制限
One of the advantages of 1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one is its potent antitumor activity against various cancer cell lines. The compound has also been shown to exhibit antibacterial and antifungal activities. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one. One direction is to investigate the mechanism of action of the compound in more detail. Another direction is to explore the potential of the compound as a photosensitizer for photodynamic therapy. Additionally, the compound could be further studied for its potential as an antibacterial and antifungal agent. Finally, the compound could be modified to reduce its toxicity and improve its efficacy.
合成法
1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one can be synthesized using various methods. One of the commonly used methods is the Friedel-Crafts acylation reaction. In this method, 1-acetylindole is reacted with 4-bromobenzyl chloride and aluminum chloride in dichloromethane to obtain the desired compound. Another method involves the reaction of 1-acetylindole with 4-bromobenzyl chloride and phosphorus oxychloride in refluxing toluene.
科学的研究の応用
1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one has been studied for its potential applications in the field of medicinal chemistry and drug development. The compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential as a photosensitizer for photodynamic therapy. Additionally, the compound has been investigated for its antibacterial and antifungal activities.
特性
CAS番号 |
144294-78-0 |
|---|---|
製品名 |
1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one |
分子式 |
C17H12BrCl2NO2 |
分子量 |
413.1 g/mol |
IUPAC名 |
1-acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one |
InChI |
InChI=1S/C17H12BrCl2NO2/c1-10(22)21-14-5-3-2-4-13(14)16(23)17(21,20)15(19)11-6-8-12(18)9-7-11/h2-9,15H,1H3 |
InChIキー |
QWOXXKDLLSQDPC-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2C(=O)C1(C(C3=CC=C(C=C3)Br)Cl)Cl |
正規SMILES |
CC(=O)N1C2=CC=CC=C2C(=O)C1(C(C3=CC=C(C=C3)Br)Cl)Cl |
同義語 |
3H-Indol-3-one, 1-acetyl-2-[(4-bromophenyl)chloromethyl]-2-chloro-1,2-dihydro- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



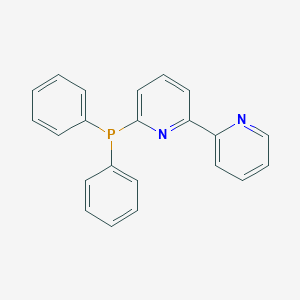
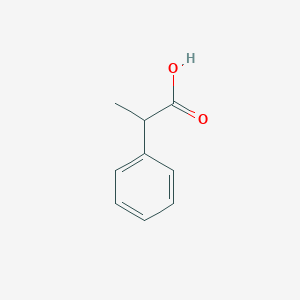
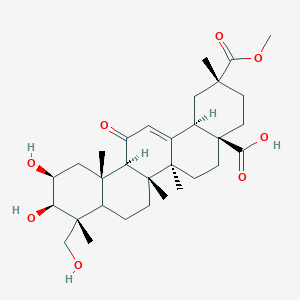

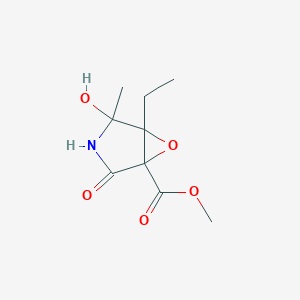
![N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B117269.png)
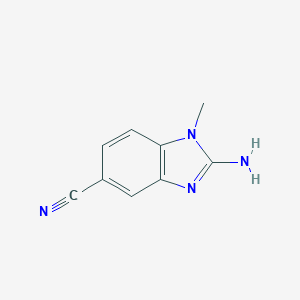

![2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone](/img/structure/B117272.png)

